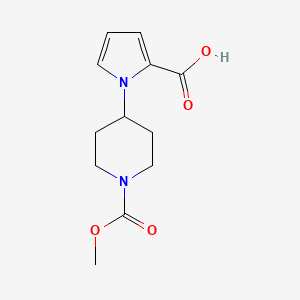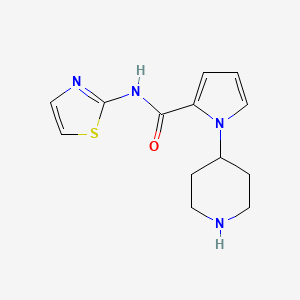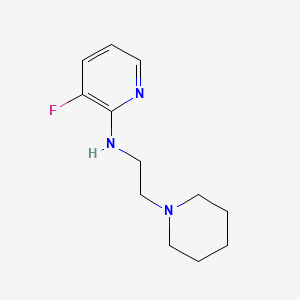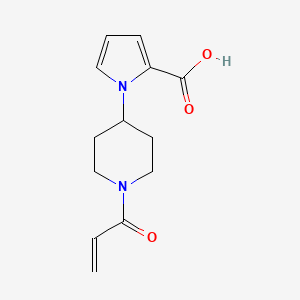
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PEPCK inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound has been found to have a unique mechanism of action that could lead to the development of new drugs for the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the inhibition of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, which is responsible for the conversion of oxaloacetate to phosphoenolpyruvate in the gluconeogenesis pathway. By inhibiting 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, the compound reduces the production of glucose in the liver, which could lead to a reduction in blood glucose levels. The inhibitor has also been found to have anti-tumor effects by inhibiting the growth of cancer cells that rely on gluconeogenesis for their energy needs.
Biochemical and physiological effects:
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of type 2 diabetes, improve insulin sensitivity, and reduce body weight. The inhibitor has also been found to have anti-tumor effects in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments has several advantages. The compound is relatively easy to synthesize and has been shown to be a potent inhibitor of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid. The inhibitor has also been found to have potential therapeutic applications in the treatment of various diseases. However, there are some limitations to the use of the inhibitor in lab experiments. The compound has not been extensively tested in human clinical trials, and its long-term safety and efficacy are not well established. Additionally, the inhibitor may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has several potential future directions for research. The compound could be further studied in animal models of type 2 diabetes, obesity, and cancer to establish its safety and efficacy. The inhibitor could also be tested in human clinical trials to determine its potential as a therapeutic agent. Additionally, the inhibitor could be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of the inhibitor and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction of 1-(4-piperidyl)pyrrolidin-2-one with acryloyl chloride in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain the final product. The synthesis method is relatively straightforward and has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid), an enzyme that plays a critical role in gluconeogenesis. The compound has been used extensively in biochemical and physiological research to study the role of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in various metabolic pathways. The inhibitor has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer.
Eigenschaften
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-5-10(6-9-14)15-7-3-4-11(15)13(17)18/h2-4,7,10H,1,5-6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYRMBQBPQECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

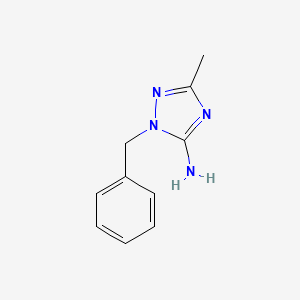
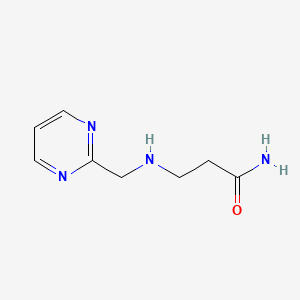
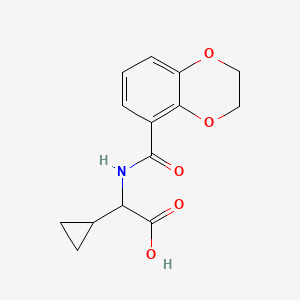
![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
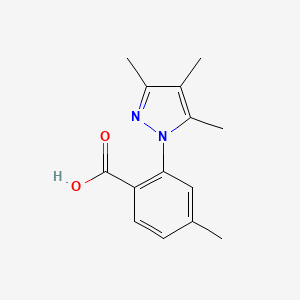
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
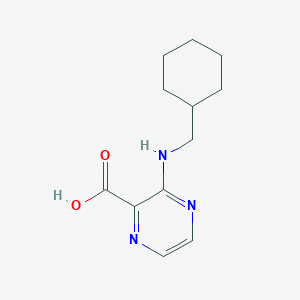
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

